molecular formula C13H17N5S B14017373 2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1089-24-3

2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14017373
CAS No.: 1089-24-3
M. Wt: 275.38 g/mol
InChI Key: STFCGNMGWWNZMW-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a 4-(butylthio)phenyl group at position N2. The presence of the triazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be synthesized through a multi-step process involving the following key steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanoguanidine with an appropriate aldehyde and arylamine in the presence of hydrochloric acid.

    Substitution Reaction:

Industrial Production Methods

Industrial production of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, reduced butylthio derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be compared with other similar compounds in the triazine family:

The uniqueness of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1089-24-3

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H17N5S/c1-2-3-8-19-11-6-4-10(5-7-11)17-13-16-9-15-12(14)18-13/h4-7,9H,2-3,8H2,1H3,(H3,14,15,16,17,18)

InChI Key

STFCGNMGWWNZMW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N

Origin of Product

United States

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